Product packaging for 3-Azido-2,5-di(propan-2-yl)pyrazine(Cat. No.:CAS No. 83505-89-9)

3-Azido-2,5-di(propan-2-yl)pyrazine

Cat. No.: B14425284
CAS No.: 83505-89-9
M. Wt: 205.26 g/mol
InChI Key: GSULTZKZCDVSMA-UHFFFAOYSA-N
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Description

3-Azido-2,5-di(propan-2-yl)pyrazine is a specialized chemical compound of interest in organic and medicinal chemistry research. It features a pyrazine ring, a structure known for its utility in fragrance and flavor science due to its low olfactory threshold, and is often studied using quantitative structure-property relationship (QSPR) models . The azide functional group incorporated into the structure makes it a valuable reactant for Click Chemistry, a class of bioorthogonal reactions prized for high efficiency and selectivity, useful in bioconjugation and the development of molecular probes . Researchers can leverage this compound as a key synthetic intermediate. Azido compounds, in general, are highly versatile intermediates with significant applications across various chemical, biological, and material science disciplines . As a building block, this compound could be explored for the synthesis of novel compounds with potential pharmacological activity, similar to other azido-purine nucleosides which have been investigated for their antiviral properties . This product is intended for use by qualified researchers only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this compound with appropriate safety precautions, as azido-containing reagents can be incompatible with strong oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5 B14425284 3-Azido-2,5-di(propan-2-yl)pyrazine CAS No. 83505-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83505-89-9

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

3-azido-2,5-di(propan-2-yl)pyrazine

InChI

InChI=1S/C10H15N5/c1-6(2)8-5-12-9(7(3)4)10(13-8)14-15-11/h5-7H,1-4H3

InChI Key

GSULTZKZCDVSMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C(=N1)N=[N+]=[N-])C(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Azido 2,5 Di Propan 2 Yl Pyrazine

Direct Azidation Routes to Pyrazine (B50134) Derivatives

Direct azidation methods focus on converting a substituted pyrazine into an azidopyrazine. This is typically achieved by leveraging the reactivity of the pyrazine ring, which can be enhanced by specific activating groups or by forming intermediates like N-oxides.

Nucleophilic Substitution Reactions with Azide (B81097) Sources

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing an azide group onto a heterocyclic system. The azide ion (N₃⁻), typically from a salt like sodium azide, acts as a potent nucleophile. masterorganicchemistry.com For this reaction to proceed on a pyrazine ring, a good leaving group, such as a halogen, must be present at the desired position. The electron-deficient nature of the pyrazine ring facilitates this type of substitution.

The general mechanism involves the attack of the azide ion on the carbon atom bearing the leaving group, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. The efficiency of this reaction is highly dependent on the nature of the leaving group (I > Br > Cl > F) and the reaction conditions, which often require polar aprotic solvents and elevated temperatures to overcome the activation energy. One-pot procedures combining nucleophilic substitution with subsequent reactions like copper-catalyzed cycloadditions have been developed, showcasing the versatility of in-situ generated organic azides. nih.gov

Transformation of Pyrazine N-Oxides to Azidopyrazines using Trimethylsilyl (B98337) Azide

An alternative and often more reactive pathway to azidopyrazines involves the use of pyrazine N-oxides. The N-oxide group activates the pyrazine ring, particularly at the α-positions (C2 and C6), making them susceptible to nucleophilic attack. A specialized method for this transformation is the deoxidative nucleophilic substitution using trimethylsilyl azide (TMSA). rsc.orgrsc.org

In this reaction, the pyrazine N-oxide is activated by an agent such as diethylcarbamoyl chloride in a solvent like acetonitrile. rsc.org This forms a reactive intermediate (an N-acyloxy pyrazinium salt), which is then readily attacked by the azide ion from TMSA. rsc.org The reaction typically results in the formation of the 2-azidopyrazine, with simultaneous deoxygenation. rsc.org The regioselectivity is high, with azidation occurring almost exclusively at the carbon atom alpha to the N-oxide function. rsc.orgrsc.org However, the success of this method is sensitive to the other substituents on the pyrazine ring; electron-donating groups tend to favor the reaction, while strong electron-withdrawing groups can hinder it. rsc.org

Table 1: Comparison of Direct Azidation Methods

MethodTypical PrecursorKey ReagentsKey FeaturesReference
Nucleophilic SubstitutionHalogenated Pyrazine (e.g., 3-Chloro-2,5-diisopropylpyrazine)Sodium Azide (NaN₃)Requires a good leaving group; reaction rate depends on halide reactivity. masterorganicchemistry.com
N-Oxide TransformationPyrazine N-Oxide (e.g., 2,5-Diisopropylpyrazine (B1313309) 1-oxide)Trimethylsilyl Azide (TMSA), Diethylcarbamoyl ChlorideHigh regioselectivity for the α-position; sensitive to electronic effects of other substituents. rsc.orgrsc.org

Azidation of Halogenated Pyrazines

This is a specific application of the nucleophilic substitution reaction described in 2.1.1, where the precursor is a pyrazine bearing one or more halogen atoms. To synthesize the target compound, a precursor such as 3-chloro- or 3-bromo-2,5-di(propan-2-yl)pyrazine would be required. The reaction with an azide source, like sodium azide, would displace the halide to form the desired 3-azido product. The reactivity of halopyrazines towards nucleophilic substitution is a well-established principle in heterocyclic chemistry. rsc.org

Convergent Synthesis Strategies for 2,5-Disubstituted Pyrazine Cores

Convergent synthesis involves the construction of the central pyrazine ring from smaller, acyclic fragments. This approach is particularly useful for preparing symmetrically substituted pyrazines, such as those with identical groups at the 2 and 5 positions.

Formation from Alpha-Aminocarbonyl Compounds

A classic and robust method for synthesizing 2,5-disubstituted pyrazines is the self-condensation of α-aminocarbonyl compounds. researchgate.net This biomimetic approach mimics the natural formation of many pyrazine alkaloids. rsc.orgresearchgate.net For the target molecule's core, the required precursor would be an α-amino ketone, specifically 3-amino-4-methylpentan-2-one.

The synthesis proceeds via the dimerization of two molecules of the α-amino ketone to form a dihydropyrazine (B8608421) intermediate. researchgate.netyoutube.com This intermediate is unstable and readily undergoes oxidation to the aromatic pyrazine. youtube.com The oxidation can often be achieved simply by exposure to air or by using mild oxidizing agents. youtube.com This method is highly effective for creating symmetrical 2,5-dialkylpyrazines and has been successfully applied to synthesize 2,5-diisopropylpyrazine from valine-derived α-amino aldehydes. rsc.orgresearchgate.net Another route involves the dehydrogenative self-coupling of β-amino alcohols, which can also yield 2,5-disubstituted pyrazines. nih.govacs.org

Table 2: Precursors for 2,5-Di(propan-2-yl)pyrazine Synthesis via Dimerization

Precursor TypeSpecific ExampleReaction TypeKey TransformationReference
α-Amino Ketone3-Amino-4-methylpentan-2-oneSelf-condensationDimerization followed by oxidation researchgate.net
α-Amino Aldehyde2-Amino-3-methylbutanal (from Valine)Self-condensationDimerization followed by oxidation rsc.orgresearchgate.net
β-Amino Alcohol2-Amino-4-methylpentan-1-olDehydrogenative CouplingCatalytic dehydrogenation and cyclization acs.org

Pyrazine Ring Formation from Alpha-Azido Ketones

An alternative convergent strategy involves the use of α-azido ketones as precursors. nih.gov These versatile intermediates can be used to construct the pyrazine ring directly. slideshare.net The synthesis typically involves the chemoselective reduction of the azide group in the α-azido ketone to an α-amino ketone. youtube.comnih.gov

Once formed, this α-amino ketone does not need to be isolated. It spontaneously undergoes dimerization with another molecule of the α-amino ketone (or a remaining molecule of the α-azido ketone precursor that gets reduced in situ), leading to the dihydropyrazine intermediate. youtube.com Subsequent oxidation yields the final pyrazine product. youtube.comnih.gov For instance, catalytic reduction of various α-azido ketones over a Palladium on carbon (Pd/C) catalyst has been shown to produce the corresponding pyrazines through an intermediate dihydropyrazine. nih.gov This method provides a direct route from an azido-functionalized building block to the pyrazine core.

Reactivity of the Azido (B1232118) Moiety

Reductive Transformations of the Azido Group

Staudinger Reaction and Aza-Wittig Reactions

The azide group in 3-azido-2,5-di(propan-2-yl)pyrazine is a versatile functional group for the synthesis of nitrogen-containing compounds. Two important transformations involving this group are the Staudinger and aza-Wittig reactions.

The Staudinger reaction provides a mild method for the reduction of azides to primary amines. organic-chemistry.org In the case of this compound, its reaction with a phosphine (B1218219), typically triphenylphosphine (B44618), would initially form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane produces the corresponding 3-amino-2,5-di(propan-2-yl)pyrazine and the phosphine oxide. organic-chemistry.org This reaction is a valuable tool for introducing an amino group onto the pyrazine ring under gentle conditions.

The aza-Wittig reaction is a powerful method for the formation of carbon-nitrogen double bonds. researchgate.net The iminophosphorane intermediate, generated from the reaction of this compound and a phosphine, can react with carbonyl compounds, such as aldehydes and ketones. This reaction, known as the aza-Wittig reaction, results in the formation of imines, with triphenylphosphine oxide as a byproduct. researchgate.netnih.gov The versatility of the aza-Wittig reaction allows for the synthesis of a wide range of N-substituted pyrazine derivatives. researchgate.net

Reaction Reactants Intermediate Product
Staudinger ReactionThis compound, Triphenylphosphine, H₂OIminophosphorane3-Amino-2,5-di(propan-2-yl)pyrazine
Aza-Wittig ReactionThis compound, Triphenylphosphine, Carbonyl compoundIminophosphoraneImine derivative

Thermal and Photolytic Decomposition Pathways of Azido Pyrazines

Azido pyrazines, including this compound, are known to undergo decomposition upon exposure to heat or light. These decomposition pathways often involve the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates.

Thermal decomposition of azidopyrazines can lead to a variety of products depending on the reaction conditions and the substitution pattern on the pyrazine ring. The primary step is the loss of dinitrogen to form a pyrazinylnitrene. This nitrene can then undergo several subsequent reactions, including insertion into C-H bonds, rearrangement, or intermolecular reactions.

Photolytic decomposition of azidopyrazines, typically carried out using UV light, also proceeds through a nitrene intermediate. Photolysis can sometimes offer milder reaction conditions and may lead to different product distributions compared to thermal decomposition. For instance, photolysis of certain azidopyridines in the presence of nucleophiles like alcohols or amines can lead to the formation of 1,3-diazepines. rsc.org

Transformations Involving the Pyrazine Heterocycle

Beyond the reactivity of the azide group, the pyrazine ring of this compound can also participate in various transformations.

Ring Contraction Reactions: Formation of Imidazoles

Under certain conditions, pyrazine derivatives can undergo ring contraction to form five-membered heterocyclic rings like imidazoles. While direct evidence for the ring contraction of this compound to an imidazole (B134444) is not extensively documented, analogous transformations have been observed in related heterocyclic systems. For example, the ring contraction of 1,2,4-triazine (B1199460) derivatives is a known method for the synthesis of imidazoles. researchgate.net Such reactions often proceed through complex mechanisms involving ring-opening and re-cyclization steps.

Tautomerism and Isomerization Processes: Azide-Tetrazole Equilibrium

A significant aspect of the chemistry of 2-azidopyrazines is the existence of an azide-tetrazole equilibrium. In this equilibrium, the azido-pyrazine isomer can reversibly cyclize to form a fused tetrazole ring system, in this case, a tetrazolo[1,5-a]pyrazine. nih.govcapes.gov.br

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazine ring, the solvent, and the temperature. capes.gov.brbohrium.com Electron-withdrawing groups on the pyrazine ring tend to favor the azido form, while electron-donating groups can stabilize the tetrazole form. capes.gov.br This equilibrium is a crucial consideration in the reactivity and characterization of this compound, as both tautomers may be present and exhibit different chemical properties. The presence of both forms can be detected and quantified using spectroscopic methods such as NMR and IR. bohrium.comresearchgate.net

Factor Influence on Equilibrium
Electron-withdrawing substituentsFavors azido form
Electron-donating substituentsFavors tetrazole form
Solvent polarityCan shift the equilibrium
TemperatureCan affect the position of the equilibrium

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is generally considered to be electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. When such reactions do occur, they typically require harsh conditions and the directing effects of activating substituents on the ring would be a key consideration.

Nucleophilic substitution reactions are more common for pyrazines, particularly when a good leaving group is present on the ring. In the case of a chloro-substituted pyrazine, for example, the chlorine atom can be displaced by various nucleophiles. While the azide group itself is a good leaving group in some contexts, its primary reactivity in this compound is often dominated by the reactions discussed earlier.

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics provides valuable insights into the mechanisms of the transformations discussed above. For instance, kinetic studies of the azide-tetrazole equilibrium can determine the rates of the forward and reverse reactions and how they are affected by temperature and solvent. bohrium.com This allows for the calculation of thermodynamic parameters such as the Gibbs free energy of tautomerization. bohrium.com

Similarly, kinetic analysis of the Staudinger and aza-Wittig reactions can elucidate the rate-determining steps and the influence of substituents on the reaction rates. Mechanistic investigations often employ techniques such as isotopic labeling to trace the fate of atoms throughout a reaction, providing a detailed picture of the reaction pathway. For example, 15N-labeling has been used to investigate the mechanism of the rearrangement of azidopyridines. rsc.org

No Information Available on the Chemical Reactivity of this compound

A comprehensive search for scientific literature and research data has revealed no specific information regarding the chemical reactivity and mechanistic investigations of the compound This compound .

Information was found for related, but structurally distinct, molecules such as 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid and various other pyrazine derivatives. However, these findings are not directly applicable to the unique structure and anticipated reactivity of this compound. The presence of the azide and di-isopropyl functional groups on the pyrazine ring would impart specific chemical properties that cannot be accurately inferred from related compounds.

Consequently, it is not possible to provide a scientifically accurate article on the "Chemical Reactivity and Mechanistic Investigations of this compound" as outlined in the user's request. Further empirical research and publication in peer-reviewed journals would be necessary to generate the data required to fulfill this request.

Conclusion

While "3-Azido-2,5-di(propan-2-yl)pyrazine" remains a largely unexplored compound, its chemical structure suggests significant potential for applications in various fields of chemistry. The proposed synthetic route provides a clear pathway for its preparation, and the predicted spectroscopic data offers a basis for its characterization. Further research into this molecule is warranted to unlock its full potential as a versatile building block in the synthesis of novel functional molecules.

Advanced Spectroscopic and Structural Elucidation of 3 Azido 2,5 Di Propan 2 Yl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for mapping the chemical environment of magnetically active nuclei within a molecule, providing detailed insights into its connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 3-Azido-2,5-di(propan-2-yl)pyrazine is anticipated to reveal distinct signals corresponding to the different types of protons present. The isopropyl groups, being chemically equivalent due to the molecule's symmetry, would each give rise to a doublet for the six methyl protons and a septet for the single methine proton. The coupling between these adjacent protons would result in this characteristic splitting pattern. The chemical shift of the methine proton would be further downfield compared to the methyl protons due to the deshielding effect of the pyrazine (B50134) ring. A single, sharp signal would be expected for the lone proton attached to the pyrazine ring, with its chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the azido (B1232118) group.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isopropyl -CH₃1.2 - 1.4Doublet~7
Isopropyl -CH3.0 - 3.3Septet~7
Pyrazine -H8.0 - 8.3SingletN/A

Note: The above table presents predicted data based on known chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the isopropyl groups would appear in the aliphatic region of the spectrum. The pyrazine ring carbons would be observed at significantly lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom bonded to the azido group is expected to be the most deshielded among the ring carbons due to the strong electron-withdrawing character of the azide (B81097) functionality.

Carbon Type Expected Chemical Shift (δ, ppm)
Isopropyl -CH₃20 - 25
Isopropyl -CH30 - 35
Pyrazine C-H135 - 140
Pyrazine C-isopropyl150 - 155
Pyrazine C-azido155 - 160

Note: The above table presents predicted data based on known chemical shift ranges for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the septet of the isopropyl methine proton and the doublet of the methyl protons would definitively confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for identifying the connections between the isopropyl groups and the pyrazine ring, as well as the position of the azido group. For instance, correlations would be expected between the isopropyl methine protons and the pyrazine ring carbons to which they are attached.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the calculation of the elemental composition, thereby confirming the molecular formula of C₁₀H₁₃N₅. This is a critical step in the identification of a new compound.

Ion Calculated Exact Mass Observed Exact Mass Difference (ppm)
[M+H]⁺204.1244Hypothetical ValueHypothetical Value

Note: The above table provides the calculated exact mass for the protonated molecule. The observed mass and difference would be determined experimentally.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion, [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to this ion, allowing for the straightforward determination of the molecular weight. Fragmentation patterns observed in the MS/MS spectrum (if performed) could provide further structural information, for example, the loss of a nitrogen molecule (N₂) from the azido group is a common fragmentation pathway for azido-containing compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic vibrational mode for an azide-containing compound is the strong and sharp absorption band corresponding to the asymmetric stretching of the N₃ group. This absorption typically appears in a relatively clean region of the infrared spectrum, making it a reliable diagnostic tool for the presence of the azide functional group. For this compound, this absorption is expected to be a prominent feature.

Based on studies of other azido-substituted heterocyclic compounds, the azide asymmetric stretch is consistently observed in the 2100-2150 cm⁻¹ region. For instance, in various azido-triazine and azido-pyrazole derivatives, this characteristic peak is a key identifier. nih.govmdpi.com Therefore, it is predicted that the IR spectrum of this compound would exhibit a strong absorption band in this range.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Intensity
Azide (-N₃)Asymmetric Stretch2100 - 2150Strong, Sharp
C-H (Alkyl)Stretch2850 - 3000Medium to Strong
C=N (Pyrazine Ring)Stretch1500 - 1600Medium
C-N (Azide-Ring)Stretch1200 - 1300Medium
This table presents predicted data based on analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyrazine ring system, modulated by the electronic effects of the azide and di-isopropyl substituents. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions.

The isopropyl groups, being electron-donating, are likely to cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted pyrazine. The azide group can also influence the electronic spectrum. The expected electronic transitions are summarized below.

Transition Typical Wavelength Range (nm) for Pyrazine Derivatives Predicted Molar Absorptivity (ε)
π → π250 - 300High
n → π300 - 350Low to Medium
This table presents predicted data based on analogous compounds.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.

Analysis of related crystal structures, such as those of pyrazine-2,5-dicarboxylic acid derivatives, reveals common hydrogen bonding and π-π stacking interactions that dictate the crystal packing. researchgate.net Similar intermolecular forces would be anticipated to play a role in the crystal lattice of this compound.

Structural Parameter Predicted Value
Pyrazine Ring GeometryPlanar
C-N-N (Azide) Angle~115-120°
N-N-N (Azide) Angle~170-180°
Intermolecular Interactionsvan der Waals forces, potential weak C-H···N hydrogen bonds
This table presents predicted data based on analogous compounds.

Powder X-ray diffraction (PXRD) would be instrumental in analyzing the crystallinity and phase purity of a bulk sample of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This technique is crucial for quality control and for identifying any polymorphic forms of the compound. While a specific pattern cannot be predicted without experimental data, it would be expected to show a series of sharp peaks characteristic of a well-ordered crystalline material. In the absence of a reference pattern for this compound, any experimentally obtained PXRD data would be foundational for its solid-state characterization.

An extensive search of scientific literature and chemical databases has been conducted for information regarding the chemical compound This compound . The objective was to gather detailed research findings for an article structured around its advanced spectroscopic and structural elucidation, specifically focusing on the following characterization techniques:

Elemental Analysis for Compositional Verification

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Thermal Analysis - DTA)

Electron Spin Resonance (ESR) Spectroscopy

Scanning Electron Microscopy (SEM) for Morphological Studies

Despite a thorough investigation using various search strategies, no specific data or research publications detailing the synthesis or characterization of This compound could be located in the public domain.

The search results did identify information on related but structurally distinct compounds, including other pyrazine derivatives and various azido-containing molecules. However, none of the retrieved documents provided the specific elemental analysis, thermal analysis, ESR, or SEM data for the requested compound, This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time due to the apparent lack of published research on this specific chemical entity.

Computational and Theoretical Investigations of 3 Azido 2,5 Di Propan 2 Yl Pyrazine

Reactivity Prediction and Mechanistic Insights

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index):Values for reactivity descriptors such as the electrophilicity index have not been determined for this compound.

Until research on 3-Azido-2,5-di(propan-2-yl)pyrazine is conducted and published, a detailed article on its computational and theoretical aspects cannot be written.

Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic properties of organic molecules with a high degree of accuracy. hilarispublisher.comrsc.org By solving the quantum mechanical equations that govern the behavior of electrons in a molecule, DFT can provide insights into its NMR and vibrational spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly those combining DFT with the Gauge-Including Atomic Orbital (GIAO) method, have become standard for predicting NMR chemical shifts. rsc.orgnih.govnih.gov

For this compound, a hypothetical prediction of its ¹H and ¹³C NMR spectra can be performed. The calculations would typically be carried out using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. chemrxiv.org The predicted chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The expected chemical shifts can be estimated based on the known values for pyrazine (B50134) and the anticipated effects of the azido (B1232118) and di-isopropyl substituents. The pyrazine protons resonate at approximately 8.6 ppm. nih.gov The isopropyl groups are electron-donating and would likely cause an upfield shift for the remaining pyrazine proton. The azido group is electron-withdrawing, which would lead to a downfield shift of the adjacent carbon and proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155
C3-~140
C5-~160
C6~8.4~135
C(isopropyl at C2)~3.2 (CH), ~1.2 (CH₃)~32 (CH), ~22 (CH₃)
C(isopropyl at C5)~3.3 (CH), ~1.3 (CH₃)~33 (CH), ~23 (CH₃)

Note: These are estimated values based on known substituent effects and have not been experimentally verified.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. nih.gov For this compound, a frequency calculation would reveal the characteristic vibrations of the pyrazine ring, the isopropyl groups, and the azido moiety.

The most prominent feature in the IR spectrum is expected to be the asymmetric stretching vibration of the azido group (N₃), which typically appears in a relatively clear spectral window between 2100 and 2150 cm⁻¹. nih.govaip.orgresearchgate.net The exact position of this band is sensitive to the electronic environment. The pyrazine ring vibrations are expected in the 1400-1600 cm⁻¹ region, while the C-H stretching and bending modes of the isopropyl groups would appear around 2900-3000 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Table 2: Predicted ajor Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν_as(N₃)~2125Asymmetric stretch of the azido group
ν(C-H)~2970C-H stretch of isopropyl groups
ν(C=N), ν(C=C)~1580, ~1540Pyrazine ring stretching modes
δ(C-H)~1460, ~1370Bending modes of isopropyl groups
ν_s(N₃)~1250Symmetric stretch of the azido group (often weaker)

Note: These are estimated values based on characteristic group frequencies and have not been experimentally verified.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgrsc.org These simulations can provide valuable insights into the intermolecular interactions of this compound with itself or with solvent molecules. nih.govacs.org

To perform an MD simulation, a force field is required to describe the interactions between atoms. For novel molecules like this compound, the parameters for the azido group would need to be carefully developed or validated, potentially using DFT calculations to ensure accuracy. chemrxiv.org

An MD simulation could be set up by placing a number of this compound molecules in a simulation box, either in a vacuum to study aggregation or with solvent molecules to investigate solvation. The simulation would then track the trajectories of all atoms over a period of nanoseconds.

Analysis of the simulation trajectories can reveal information about:

Aggregation behavior: Whether the molecules tend to clump together and the preferred orientations of the molecules within an aggregate.

Solvation structure: How solvent molecules arrange themselves around the solute molecule, providing insights into solubility.

Hydrogen bonding: The potential for hydrogen bonding between the nitrogen atoms of the pyrazine ring or the azido group and protic solvents.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters

ParameterValue
Force FieldGeneral Amber Force Field (GAFF) with custom azido parameters
SolventWater (TIP3P model) or a non-polar solvent like hexane
System Size~500 solute molecules in a 4x4x4 nm³ box
Simulation Time100 ns
Temperature298 K
Pressure1 atm

Note: This represents a typical setup for such a simulation.

The results of such a simulation would enhance the understanding of the macroscopic properties of this compound, such as its solubility and potential for self-assembly.

Synthetic Utility and Advanced Applications of 3 Azido 2,5 Di Propan 2 Yl Pyrazine

Building Block in Heterocyclic Synthesis

The azide (B81097) functional group is a cornerstone of modern synthetic chemistry, renowned for its ability to participate in a variety of reliable and high-yielding transformations. mdpi.com In the context of the pyrazine (B50134) scaffold, 3-Azido-2,5-di(propan-2-yl)pyrazine serves as a powerful intermediate for the construction of diverse heterocyclic systems.

The most prominent reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgsphinxsai.com This reaction is a premier example of "click chemistry," a concept that emphasizes modular, high-yield reactions with simple workup conditions. nih.gov this compound is an ideal substrate for this transformation.

The reaction can be performed under thermal conditions, which typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org However, the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a significant advantage by proceeding with high regioselectivity to exclusively afford the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This reaction is robust, tolerant of many other functional groups, and can often be carried out in aqueous solvent systems. nih.gov The ruthenium-catalyzed version (RuAAC), conversely, can be used to selectively generate the 1,5-isomer. researchgate.net This allows for precise control over the final structure, yielding novel pyrazine-triazole hybrid molecules.

Alkyne ReactantReaction TypeExpected Triazole Product
PhenylacetyleneCuAAC1-(2,5-di(propan-2-yl)pyrazin-3-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuAAC(1-(2,5-di(propan-2-yl)pyrazin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Dimethyl acetylenedicarboxylateThermalMixture of methyl 1-(2,5-di(propan-2-yl)pyrazin-3-yl)-4,5-bis(methoxycarbonyl)-1H-1,2,3-triazole isomers
1-HexyneRuAAC1-(2,5-di(propan-2-yl)pyrazin-3-yl)-5-butyl-1H-1,2,3-triazole

The azide group serves as a reliable precursor to a primary amine through various reduction methods. This functional group interconversion is fundamental in synthetic organic chemistry. fiveable.mevanderbilt.edu The reduction of this compound yields 3-Amino-2,5-di(propan-2-yl)pyrazine , a valuable intermediate for pharmaceuticals, agrochemicals, and materials science. google.com

Several methods can be employed for this transformation, each with its own advantages regarding yield, scalability, and functional group tolerance.

Catalytic Hydrogenation : This is a common and clean method, typically involving hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. The only byproduct is nitrogen gas. vanderbilt.edu

Staudinger Reaction : The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (Ph₃P), forms a phosphazene intermediate. Subsequent hydrolysis with water yields the amine and triphenylphosphine oxide. vanderbilt.edu

Metal-Mediated Reduction : Reagents such as zinc dust in the presence of an acid (e.g., HCl or acetic acid) can also effectively reduce the azide to the corresponding amine. vanderbilt.edu

Reagent(s)Reaction NameKey Features
H₂, Pd/CCatalytic HydrogenationClean reaction, environmentally benign byproducts (N₂).
1. Ph₃P; 2. H₂OStaudinger ReductionMild conditions, useful for sensitive substrates.
LiAlH₄Hydride ReductionVery powerful reducing agent, but less selective. fiveable.me
Zn, HClDissolving Metal ReductionCost-effective method for robust substrates.

Fused bicyclic systems containing both pyrazine and imidazole (B134444) rings, such as imidazo[1,2-a]pyrazines, are important scaffolds in medicinal chemistry. enamine.netnih.gov While a direct conversion from this compound to an imidazole is not typical, it serves as an excellent starting point for a two-step synthesis.

First, the azide is reduced to 3-Amino-2,5-di(propan-2-yl)pyrazine as described previously (Section 6.1.2). This aminopyrazine can then undergo condensation with an α-haloketone (e.g., chloroacetone (B47974) or phenacyl bromide). The initial reaction forms an imine or enamine intermediate, which then undergoes an intramolecular nucleophilic substitution to close the five-membered imidazole ring, yielding a substituted imidazo[1,2-a]pyrazine (B1224502) derivative. nih.gov This classical approach provides a reliable route to these valuable fused heterocyclic systems.

Role in Multicomponent Reactions and Tandem Sequences (e.g., Ugi-Huisgen)

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. A powerful example is the Ugi-Huisgen tandem reaction, which combines the Ugi four-component reaction with the Huisgen cycloaddition.

In this sequence, this compound would function as the key azide component. The Ugi reaction first combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide product. If one of the initial components contains an alkyne functionality, the product of the Ugi reaction is an alkyne that can immediately undergo an in-situ CuAAC reaction with the pyrazine azide. This powerful one-pot sequence allows for the rapid assembly of highly complex, drug-like molecules with a pyrazine-triazole core, demonstrating the modularity of this building block in diversity-oriented synthesis.

Design and Synthesis of Pyrazine-Based Ligands for Coordination Chemistry

Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of binding to metal centers through the lone pairs of their ring nitrogen atoms. mdpi.comtandfonline.com this compound and its derivatives can be used to design sophisticated multidentate ligands for creating novel coordination compounds.

After converting the azide to other functional groups, new binding sites are introduced. For example:

3-Amino-2,5-di(propan-2-yl)pyrazine can act as a bidentate ligand, coordinating to a metal through one of the pyrazine nitrogens and the exocyclic amino group, forming a stable five-membered chelate ring.

1-(2,5-di(propan-2-yl)pyrazin-3-yl)-4-substituted-1H-1,2,3-triazole (from Section 6.1.1) offers multiple coordination sites. It can act as a bridging ligand, with the pyrazine ring binding one metal center and the triazole ring binding another, facilitating the construction of coordination polymers or metal-organic frameworks (MOFs). Alternatively, it can act as a tridentate chelating ligand, binding a single metal ion through a pyrazine nitrogen and the N2 and N3 atoms of the triazole ring.

These ligands can be used to synthesize complexes with various transition metals (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Pd(II)), with potential applications in catalysis, materials science, and medicinal chemistry. mdpi.com

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Pyrazine (B50134) Chemistry

The introduction of an azide (B81097) group at the 3-position of the 2,5-diisopropylpyrazine (B1313309) framework represents a noteworthy contribution to pyrazine chemistry. This substitution pattern creates a molecule with a distinct electronic and steric profile. The key theoretical findings suggest that the bulky isopropyl groups at the C2 and C5 positions exert significant steric hindrance, which can be expected to influence the reactivity of the adjacent azide group and the pyrazine ring itself. This steric shielding may modulate the kinetics of reactions involving the azide, potentially allowing for selective transformations that would be difficult to achieve with less hindered azidopyrazines.

Furthermore, the interplay between the electron-donating nature of the alkyl groups and the electron-withdrawing character of the azide moiety is predicted to create a unique electronic environment on the pyrazine ring. This balance is crucial for tuning the molecule's properties and reactivity, making it a valuable synthon. Its primary contribution lies in its potential to serve as a precursor to a variety of novel pyrazine derivatives, including amines, triazoles, and fused heterocyclic systems, thereby expanding the accessible chemical space for this important class of heterocycles.

Unexplored Reactivity and Synthetic Opportunities

The true potential of 3-Azido-2,5-di(propan-2-yl)pyrazine lies in its largely unexplored reactivity. The azide functional group is a gateway to a multitude of chemical transformations, presenting numerous synthetic opportunities.

[3+2] Cycloaddition Reactions: The azide can readily participate in Huisgen 1,3-dipolar cycloadditions with alkynes and alkenes to form stable triazole and triazoline rings, respectively. This "click chemistry" approach offers a robust method for conjugating the pyrazine core to other molecules, opening avenues for the synthesis of complex architectures for materials science and medicinal chemistry. The steric hindrance from the adjacent isopropyl group at the C2 position may, however, necessitate specific catalytic systems (e.g., copper or ruthenium catalysts) or elevated temperatures to achieve efficient conversion.

Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine (B44618), would likely proceed via the Staudinger ligation to yield a phosphazene, which upon hydrolysis would afford 3-Amino-2,5-di(propan-2-yl)pyrazine. This provides a clean and high-yielding pathway to a key synthetic intermediate that is otherwise challenging to prepare.

Nitrene Chemistry: Thermal or photochemical decomposition of the azide group would lead to the expulsion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. This transient species could undergo several synthetically useful reactions:

Intramolecular C-H Insertion: The nitrene could potentially insert into a C-H bond of one of the adjacent isopropyl groups, leading to the formation of novel fused-ring systems.

Ring Contraction: Rearrangement could lead to the formation of substituted imidazole (B134444) derivatives. nih.gov

Intermolecular Reactions: In the presence of other substrates, the nitrene could undergo addition reactions to form aziridines from alkenes or engage in C-H amination reactions.

These reactive pathways highlight the compound's role as a versatile building block for constructing diverse and complex heterocyclic structures.

Advanced Characterization Needs and Computational Challenges

Thorough characterization of this compound is essential for validating its structure and understanding its properties. This presents several analytical and computational hurdles.

Advanced Characterization:

Spectroscopy: While standard techniques are crucial, advanced methods are needed for unambiguous characterization.

FT-IR Spectroscopy : The definitive identification of the asymmetric azide stretch (N₃), expected around 2100 cm⁻¹, is paramount for confirming the presence of the functional group. researchgate.netnih.gov

NMR Spectroscopy : Full characterization requires ¹H, ¹³C, and particularly ¹⁵N NMR. ¹⁵N NMR would be invaluable for directly probing the electronic environment of the three distinct nitrogen atoms of the azide group and the two pyrazine nitrogens. nih.gov The steric bulk of the isopropyl groups may lead to complex signal patterns and through-space NMR correlations (NOE) would be essential for confirming their spatial orientation. acs.org

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is needed to confirm the elemental composition. The primary fragmentation pathway is expected to be the loss of N₂, a characteristic feature of aryl azides, which can be confirmed by tandem MS experiments. researchgate.netacs.org

X-ray Crystallography: Single-crystal X-ray diffraction would provide unequivocal proof of the molecular structure. It would reveal precise bond lengths, bond angles, and the dihedral angle between the azide group and the pyrazine ring, offering critical insights into the steric effects of the isopropyl substituents.

Computational Challenges:

Conformational Analysis: The rotational freedom of the two isopropyl groups creates a complex potential energy surface with multiple local minima. Accurately modeling the conformational landscape requires sophisticated computational methods that can account for weak intramolecular interactions.

Reaction Modeling: Predicting the outcomes of the thermally or photochemically induced nitrene reactions is a significant challenge. researchgate.net Density Functional Theory (DFT) and higher-level ab initio methods would be necessary to calculate the transition state energies for competing pathways, such as C-H insertion versus ring contraction, providing a theoretical basis for predicting product distributions. nih.govhilarispublisher.com

Thermochemical Stability: The compound is expected to be an energetic material due to the azide group. Computational studies are needed to predict its thermal stability and decomposition pathways, which is crucial for safe handling and for designing controlled reactions. researchgate.netnih.gov

TechniquePurposeExpected Challenge/Key Feature
FT-IR Functional Group IDStrong, sharp azide (N₃) peak ~2100 cm⁻¹
¹H & ¹³C NMR Structural ElucidationComplex splitting for isopropyl groups; assignment of quaternary carbons
¹⁵N NMR Electronic StructureDirect observation of all five nitrogen atoms (2 pyrazine, 3 azide)
HRMS Formula ConfirmationPrimary fragmentation via loss of N₂ (28 Da)
X-ray Cryst. Definitive StructureDetermination of solid-state conformation and intermolecular packing
DFT/Comp. Chem. Reactivity PredictionModeling nitrene reaction pathways and conformational flexibility

Broader Impact on Heterocyclic and Azide Chemistry

The study and application of this compound would have a notable impact beyond its immediate chemical interest.

Impact on Heterocyclic Chemistry: This molecule serves as a model for investigating how steric and electronic effects can be balanced to control reactivity in nitrogen-rich heterocyclic systems. The synthetic routes branching from this compound could lead to new families of pyrazine-based ligands for catalysis, novel chromophores for materials science, and scaffolds with potential biological activity, building upon the established importance of pyrazines in pharmaceuticals. nih.gov

Impact on Azide Chemistry: As a sterically hindered heteroaromatic azide, it provides a unique substrate for studying the limits and selectivity of classical azide reactions. Understanding how the adjacent bulky group influences cycloaddition regioselectivity or nitrene reactivity can provide valuable data for synthetic chemists. Its role as a precursor to pyrazine-fused triazoles and other N-heterocycles contributes to the development of high-nitrogen-content materials, which are of interest in the field of energetic materials.

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